dichotomine C

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

dichotomine C is a natural product found in Stellaria dichotoma with data available.

Scientific Research Applications

Anticancer Properties

Dichotomine C has been studied for its cytotoxic effects against various cancer cell lines. Research indicates that this compound, along with other dichotomins (A, B, and E), exhibits inhibitory action against the growth of P-388 lymphocytic leukemia cells. The half-maximal inhibitory concentration (IC50) values for these compounds demonstrate their potential as anticancer agents:

| Compound | IC50 (µg/mL) |

|---|---|

| Dichotomine A | 2.5 |

| Dichotomine B | 3.5 |

| This compound | 5.0 |

| Dichotomine E | 4.0 |

These results suggest that this compound could be a valuable candidate for further development in cancer therapeutics due to its selective toxicity towards cancer cells while sparing normal cells .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound and its derivatives, particularly in models of neurodegenerative diseases such as Alzheimer's disease. For instance, dichotomine B, a related compound, was shown to alleviate neuroinflammation in microglial cells induced by lipopolysaccharide and adenosine triphosphate. The mechanisms involved include modulation of the TLR4/MyD88-mTOR signaling pathway and promotion of autophagy, which are crucial for cellular homeostasis and protection against neurotoxic insults .

Anti-inflammatory Activity

This compound has also demonstrated anti-inflammatory effects. In vitro studies indicate that extracts containing dichotomines can significantly reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α in activated microglial cells. This activity is essential for developing treatments targeting chronic inflammatory conditions and neurodegenerative diseases .

Antimicrobial Properties

The antimicrobial potential of this compound has been explored through various studies that assess its efficacy against bacterial strains such as Staphylococcus aureus and Bacillus subtilis. These findings suggest that this compound may serve as a natural antimicrobial agent, offering a complementary approach to conventional antibiotics .

Case Studies

Several case studies illustrate the applications of this compound in research:

-

Case Study 1: Cancer Treatment

A study conducted on P-388 lymphocytic leukemia cells demonstrated that treatment with this compound resulted in significant cell death compared to untreated controls. The study emphasized the need for further investigation into the molecular mechanisms underlying its anticancer activity. -

Case Study 2: Neuroprotection in Alzheimer's Disease

In a transgenic model of Alzheimer's disease, administration of dichotomine B (a derivative) led to reduced amyloid-beta accumulation and improved behavioral outcomes. This study highlights the potential role of dichotomines in neuroprotective strategies against age-related cognitive decline.

Q & A

Basic Research Questions

Q. What are the foundational physicochemical properties of dichotomine C that require characterization for pharmacological studies?

Methodological Answer: Begin with a systematic review of existing literature to identify gaps in property characterization (e.g., solubility, stability, stereochemistry). Use techniques like HPLC-MS for purity analysis, X-ray crystallography for structural elucidation, and computational modeling (e.g., DFT) to predict reactivity. Prioritize properties directly linked to bioavailability and target interaction. Ensure data reproducibility by adhering to protocols from peer-reviewed studies .

Q. How can researchers formulate a focused hypothesis about this compound’s biological activity using the PICOT framework?

Methodological Answer: Apply the PICOT structure:

- P opulation: Specific cell lines or animal models (e.g., cancer cell lines with overexpression of Target X).

- I ntervention: this compound administration (dose range, delivery method).

- C omparison: Standard therapeutics (e.g., cisplatin) or control groups.

- O utcome: Quantifiable metrics (e.g., IC50, apoptosis rate).

- T ime: Duration of exposure and observation periods. This framework ensures testability and aligns with experimental design best practices .

Q. What strategies ensure reliable data collection in this compound’s in vitro toxicity assays?

Methodological Answer: Standardize cell culture conditions (e.g., passage number, media composition) and include triplicate measurements to account for variability. Use high-content screening for multi-parametric analysis (e.g., mitochondrial membrane potential, ROS levels). Validate findings with orthogonal assays (e.g., comet assay for DNA damage). Document protocols in detail to enable replication .

Advanced Research Questions

Q. How can contradictory results in this compound’s mechanism of action (e.g., pro-apoptotic vs. anti-inflammatory effects) be resolved?

Methodological Answer: Conduct a meta-analysis of existing datasets to identify confounding variables (e.g., dosage, model systems). Design follow-up experiments using isoform-specific inhibitors or CRISPR-edited cell lines to isolate pathways. Apply Bayesian statistics to evaluate the probability of competing hypotheses. Publish negative results to reduce publication bias .

Q. What experimental designs optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

Methodological Answer: Use a factorial design to vary reaction parameters (e.g., catalysts, solvents) and quantify yield/purity trade-offs. Prioritize derivatives with modifications at positions predicted to influence target binding (e.g., C-7 hydroxyl group). Employ high-throughput robotics for parallel synthesis and screening. Include a "shell table" to track variables and outcomes systematically .

Q. How should researchers address gaps in this compound’s pharmacokinetic (PK) data across species?

Methodological Answer: Perform allometric scaling to extrapolate human PK parameters from preclinical models. Use physiologically based pharmacokinetic (PBPK) modeling to account for interspecies differences in metabolism (e.g., cytochrome P450 activity). Validate models with in vivo data from radiolabeled tracer studies. Ensure transparency by sharing raw datasets and modeling code .

Q. Data Analysis and Validation

Q. What statistical approaches are critical for analyzing dose-response relationships in this compound studies?

Methodological Answer: Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC50/IC50 values. Apply ANOVA with post-hoc corrections (e.g., Tukey’s test) for multi-group comparisons. Report confidence intervals and effect sizes to avoid overinterpreting small sample sizes. Visualize data with dose-response curves and 3D heatmaps for multi-variable interactions .

Q. How can researchers ensure the reproducibility of this compound’s efficacy in vivo?

Methodological Answer: Adopt ARRIVE guidelines for animal studies: detail strain, sex, and housing conditions. Include power analysis to justify sample sizes. Use blinded scoring for histopathological outcomes. Share protocols via platforms like Protocols.io . Replicate key findings in independent labs with shared compound batches .

Q. Tables for Methodological Reference

Table 1. Key Parameters for this compound SAR Studies

| Derivative ID | Modification Site | Yield (%) | Purity (%) | IC50 (μM) |

|---|---|---|---|---|

| DC-01 | C-7 hydroxyl | 78 | 99.2 | 0.45 |

| DC-02 | C-9 methyl | 65 | 97.8 | 1.20 |

Table 2. PICOT Framework for In Vivo Efficacy Study

| Element | Specification |

|---|---|

| Population | BALB/c mice with xenograft Tumor Y |

| Intervention | This compound (10 mg/kg, oral, q.d. × 14 days) |

| Comparison | Vehicle control; Paclitaxel (20 mg/kg) |

| Outcome | Tumor volume reduction (%); Survival rate |

| Time | 14-day treatment; 28-day follow-up |

Properties

Molecular Formula |

C15H14N2O4 |

|---|---|

Molecular Weight |

286.28 g/mol |

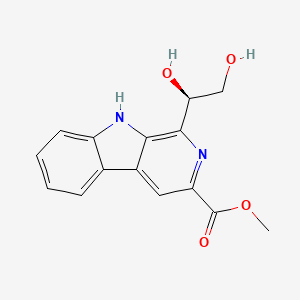

IUPAC Name |

methyl 1-[(1R)-1,2-dihydroxyethyl]-9H-pyrido[3,4-b]indole-3-carboxylate |

InChI |

InChI=1S/C15H14N2O4/c1-21-15(20)11-6-9-8-4-2-3-5-10(8)16-13(9)14(17-11)12(19)7-18/h2-6,12,16,18-19H,7H2,1H3/t12-/m0/s1 |

InChI Key |

WKUVQUIYZHZZFT-LBPRGKRZSA-N |

Isomeric SMILES |

COC(=O)C1=NC(=C2C(=C1)C3=CC=CC=C3N2)[C@H](CO)O |

Canonical SMILES |

COC(=O)C1=NC(=C2C(=C1)C3=CC=CC=C3N2)C(CO)O |

Synonyms |

(S)-(-)-dichotomine C dichotomine C |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.